molecular formula C29H27ClFN7O2 B1679757 8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide CAS No. 503555-55-3

8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

Cat. No. B1679757
M. Wt: 560.0304
InChI Key: ZLEZHGHFWIHCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHA-408 is a novel Potent, highly selective and ATP-competitive IKB kinase-2 (IKK-2) inhibitor.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Compounds with structural similarities to the queried molecule have been studied for their potential in modulating biological targets. For example, research on indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors involves systematic modifications to enhance selectivity and affinity within this class. Introduction of electron-withdrawing groups has shown to influence serotonin transporter affinity, with compounds displaying promising in vitro and in vivo data for potential therapeutic applications (Heinrich et al., 2004).

Microwave-Assisted Synthesis for Biological Activities

Another study explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showcasing the potential of combining structural features for targeted biological effects (Başoğlu et al., 2013).

Anticancer and Antiviral Applications

Further research into benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity. This highlights the role of structural design in synthesizing compounds with significant antiviral activities (Hebishy et al., 2020).

Herbicidal Activity

Additionally, derivatives similar in structure to the queried compound have been synthesized and assessed for their herbicidal activities, demonstrating the versatility of such molecules in agricultural applications as well (Hwang et al., 2005).

properties

IUPAC Name

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEZHGHFWIHCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

CAS RN

503555-55-3
Record name PHA-408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503555553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-408
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8XT2KBG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide

Citations

For This Compound
12
Citations
CD Sommers, JM Thompson, JA Guzova… - … of Pharmacology and …, 2009 - ASPET
Nuclear factor-κB (NF-κB) is one of the major families of transcription factors activated during the inflammatory response in asthma and chronic obstructive pulmonary disease. Inhibitory …
Number of citations: 38 jpet.aspetjournals.org
G Mbalaviele, CD Sommers, SL Bonar… - … of Pharmacology and …, 2009 - ASPET
Nuclear factor (NF)-κB activation has been clearly linked to the pathogenesis of multiple inflammatory diseases including arthritis. The central role that IκB kinase-2 (IKK-2) plays in …
Number of citations: 72 jpet.aspetjournals.org
J Xie, GI Poda, Y Hu, NX Chen, RF Heier… - Bioorganic & medicinal …, 2011 - Elsevier
Installation of sites for metabolism in the lead compound PHA-767408 was the key focus of the IKK-2 inhaled program. This paper reports our efforts to identify a novel series of …
Number of citations: 16 www.sciencedirect.com
J Seigner, J Basilio, U Resch, R de Martin - Biochemical and biophysical …, 2018 - Elsevier
CD40L and TNF signal through engagement of their respective receptors, which are both members of the TNF receptor family. They use partially common signaling molecules leading, …
Number of citations: 21 www.sciencedirect.com
G Mbalaviele, CD Sommers, SL Bonar, S Mathialagan… - 2009 - Citeseer
NF-κB activation has been clearly linked to the pathogenesis of multiple inflammatory diseases including arthritis. The central role that IκB kinase-2 (IKK-2) plays in regulating NF-κB …
Number of citations: 2 citeseerx.ist.psu.edu
J Seigner, M Junker-Samek, A Plaza… - Frontiers in …, 2019 - frontiersin.org
Symphytum officinale, commonly known as comfrey, constitutes a traditional medicinal plant with a long-standing therapeutic history, and preparations thereof have been widely used …
Number of citations: 49 www.frontiersin.org
IM Berke - 2020 - search.proquest.com
Post-traumatic osteoarthritis (PTOA) is a painful and debilitating disease of the synovial joint, characterized by degenerative changes to various joint tissues following traumatic joint …
Number of citations: 3 search.proquest.com
DF Bonafoux, SL Bonar, M Clare, AM Donnelly… - Bioorganic & medicinal …, 2010 - Elsevier
Series of aminopyridinecarboxamide-based inhibitors were synthesized and tested against human recombinant IKK-2 and in IL-1β stimulated synovial fibroblasts. The 2-amino-5-…
Number of citations: 6 www.sciencedirect.com
P Natalia, J Zwirchmayr, I Rudžionytė… - Frontiers in …, 2022 - frontiersin.org
Based on the traditional use and scientific reports on the anti-inflammatory potential of red sandalwood, ie, the heartwood of Pterocarpus santalinus L., we investigated its activity in a …
Number of citations: 4 www.frontiersin.org
C Lammel, J Zwirchmayr, J Seigner, JM Rollinger… - Biomolecules, 2020 - mdpi.com
Twenty natural remedies traditionally used against different inflammatory diseases were probed for their potential to suppress the expression of the inflammatory markers E-selectin and …
Number of citations: 12 www.mdpi.com

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